molecular formula C8H9F3N2O2 B2377255 1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde CAS No. 126764-32-7

1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde

Cat. No. B2377255
CAS RN: 126764-32-7
M. Wt: 222.167
InChI Key: IDUSRUSDBWEITC-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde is a chemical compound that is widely used in scientific research. It is a pyrazole derivative that has been synthesized through various methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Various synthesis methods for pyrazole derivatives, including 1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde, have been explored. These methods often involve multi-step reactions or specific reagents like Vilsmeier-Haak formylation (Attaryan et al., 2006), (Attaryan et al., 2008).

  • Chemical Modification

    Researchers have conducted studies on modifying pyrazole derivatives to create new chemical entities, which can exhibit unique properties and potential applications in various fields. This includes the synthesis of compounds like 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives (Hote & Lokhande, 2014).

  • Structural Analysis

    Advanced techniques such as NMR and mass spectroscopy are employed to analyze the structure of synthesized pyrazole derivatives, ensuring accuracy in their chemical characterization (Charmaine Arderne et al., 2021).

Applications in Material Science and Catalysis

  • Functionalized Building Blocks

    Pyrazole derivatives are seen as valuable functionalized building blocks in material science. They can be used to synthesize various complex molecules with specific properties, like in the creation of fluorinated building blocks (Chizhov et al., 2017).

  • Catalytic Applications

    These compounds have also found applications in catalysis, aiding in the synthesis of other complex molecules. For instance, their use in multi-component synthesis of pyridine-pyrimidines demonstrates their catalytic versatility (Rahmani et al., 2018).

  • Polymer Synthesis

    Some pyrazole derivatives have been utilized in polymer synthesis, indicating their potential in creating novel polymeric materials (Maślińska-Solich et al., 1995).

Potential Biomedical Applications

  • Antimicrobial and Antioxidant Properties

    Research has shown that some pyrazole derivatives exhibit antimicrobial and antioxidant properties, making them potential candidates for drug development (Bandgar et al., 2009).

  • Synthesis of Medical Agents

    Synthesis studies focus on creating pyrazole-based compounds that could be used as core structures in various medical agents, such as antihyperglycemic agents (Kenchappa et al., 2017).

properties

IUPAC Name

1,3-dimethyl-5-(2,2,2-trifluoroethoxy)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-5-6(3-14)7(13(2)12-5)15-4-8(9,10)11/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUSRUSDBWEITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OCC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde

Synthesis routes and methods

Procedure details

2,2,2-Trifluoroethanol (7.11 ml, 97.6 mmol) was added dropwise to potassium tert-butoxide (1M in THF) (97.6 ml, 97.6 mmol) at 0° C. A solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (10.3 g, 65.1 mmol) in THF (28 ml) was added slowly to the solution at 0° C. The solution was allowed to warn to room temperature and stirred at room temperature for 3 hours. The mixture was diluted with dichloromethane, washed with water and brine, dried over magnesium sulfate and concentrated to give the product as a yellow oil (15.82 g, 109% yield) which was used without further purification. 1H NMR (400 MHz, CDCl3): 2.42 (s, 3H, Me), 3.65 (s, 3H, Me), 4.93 (q, 2H, CH2), 9.72 (s, 1H, CH).
Quantity
7.11 mL
Type
reactant
Reaction Step One
Quantity
97.6 mL
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Name
Quantity
28 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
109%

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